Sucrose tetrapalmitate

Catalog No.
S13172686
CAS No.
29063-59-0
M.F
C76H142O15
M. Wt
1295.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose tetrapalmitate

CAS Number

29063-59-0

Product Name

Sucrose tetrapalmitate

IUPAC Name

[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

Molecular Formula

C76H142O15

Molecular Weight

1295.9 g/mol

InChI

InChI=1S/C76H142O15/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-66(78)85-62-65-73(88-68(80)59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74(89-69(81)60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)76(90-65,91-75-72(84)71(83)70(82)64(61-77)87-75)63-86-67(79)58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h64-65,70-75,77,82-84H,5-63H2,1-4H3/t64-,65-,70-,71+,72-,73-,74+,75-,76+/m1/s1

InChI Key

XOMOECRKARFUKZ-DNOFMLLBSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Sucrose tetrapalmitate is a sucrose ester formed by the esterification of sucrose with palmitic acid, a saturated fatty acid. Its chemical formula is C76H142O15C_{76}H_{142}O_{15} and it is classified as a non-ionic surfactant. Sucrose tetrapalmitate is part of a broader class of compounds known as sucroesters, which are derivatives of sucrose that have been modified to enhance their functional properties, particularly in food and cosmetic applications. These compounds are characterized by their emulsifying properties, which make them valuable in various formulations.

The primary chemical reaction involved in the formation of sucrose tetrapalmitate is transesterification, where sucrose reacts with palmitic acid or its methyl esters under specific conditions. This process typically occurs at elevated temperatures (100-140°C) and may utilize catalysts such as potassium carbonate to enhance reaction efficiency. The reaction can be summarized as follows:

Sucrose+4Palmitic AcidSucrose Tetrapalmitate+4Water\text{Sucrose}+4\text{Palmitic Acid}\rightarrow \text{Sucrose Tetrapalmitate}+4\text{Water}

The reaction may yield various mono-, di-, and tri-esters, with sucrose tetrapalmitate being one of the products when four palmitic acid molecules are attached to the sucrose molecule. The efficiency and selectivity of this reaction can be influenced by factors such as temperature, emulsifier concentration, and the presence of solvents or catalysts .

The synthesis of sucrose tetrapalmitate generally involves the following methods:

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